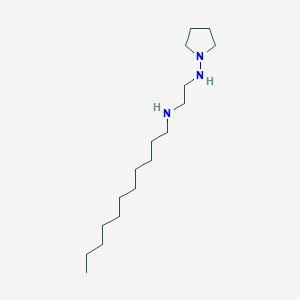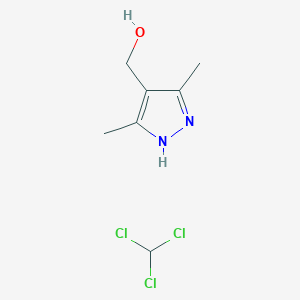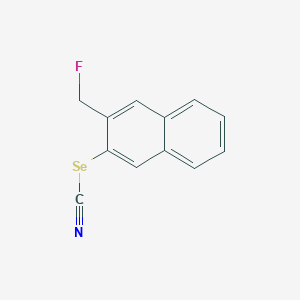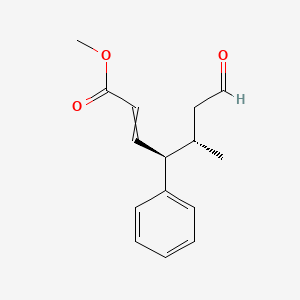
methyl (4R,5S)-5-methyl-7-oxo-4-phenylhept-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4R,5S)-5-methyl-7-oxo-4-phenylhept-2-enoate is an organic compound with a complex structure that includes a hept-2-enoate backbone, a phenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4R,5S)-5-methyl-7-oxo-4-phenylhept-2-enoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the aldol condensation of a suitable aldehyde with a ketone, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of strong bases like sodium hydroxide or potassium tert-butoxide, and the reactions are typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4R,5S)-5-methyl-7-oxo-4-phenylhept-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl (4R,5S)-5-methyl-7-oxo-4-phenylhept-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl (4R,5S)-5-methyl-7-oxo-4-phenylhept-2-enoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect biochemical pathways and cellular processes, making the compound valuable for studying enzyme kinetics and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl (4R,5S)-5-methyl-7-oxo-4-phenylheptanoate: Similar structure but lacks the double bond in the hept-2-enoate backbone.
Ethyl (4R,5S)-5-methyl-7-oxo-4-phenylhept-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl (4R,5S)-5-methyl-7-oxo-4-phenylhept-2-enoate is unique due to its specific stereochemistry and the presence of both a phenyl group and a methyl ester group. This combination of features makes it a versatile compound for various chemical reactions and research applications.
Properties
CAS No. |
827605-78-7 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
methyl (4R,5S)-5-methyl-7-oxo-4-phenylhept-2-enoate |
InChI |
InChI=1S/C15H18O3/c1-12(10-11-16)14(8-9-15(17)18-2)13-6-4-3-5-7-13/h3-9,11-12,14H,10H2,1-2H3/t12-,14-/m0/s1 |
InChI Key |
WJLLAYJUVCSIMC-JSGCOSHPSA-N |
Isomeric SMILES |
C[C@@H](CC=O)[C@H](C=CC(=O)OC)C1=CC=CC=C1 |
Canonical SMILES |
CC(CC=O)C(C=CC(=O)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


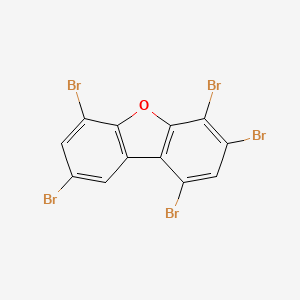
![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-phenyl-](/img/structure/B14215140.png)
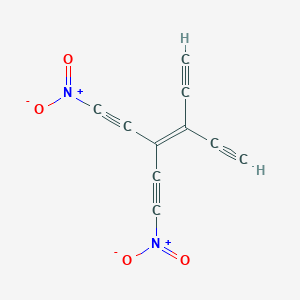

![3-[(1-Cyano-1-phenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14215161.png)
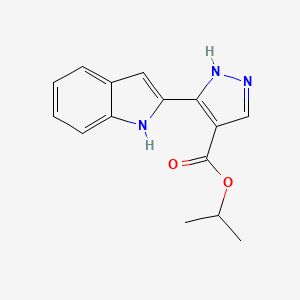
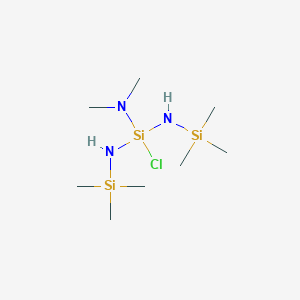
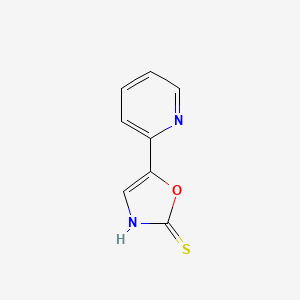
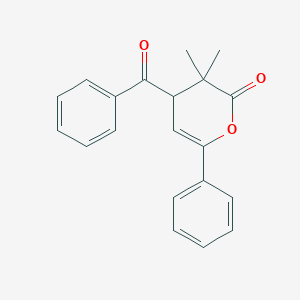
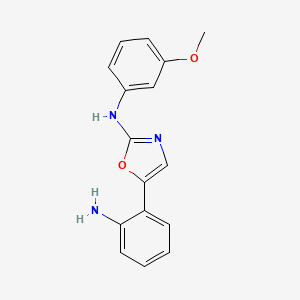
![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile](/img/structure/B14215205.png)
